molecular formula C14H13NO B025970 9H-Xanthene-9-methanamine CAS No. 100866-28-2

9H-Xanthene-9-methanamine

Cat. No. B025970
CAS RN: 100866-28-2
M. Wt: 211.26 g/mol
InChI Key: VYDDHEPARBFMGU-UHFFFAOYSA-N
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Description

9H-Xanthene-9-methanamine, also known as Xanthene, is a heterocyclic organic compound with a cage-like structure . It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine .


Synthesis Analysis

The synthesis of xanthones, such as 9H-Xanthene-9-methanamine, involves various strategies. The classical method involves using a mixture of polyphenol and different salicylic acids heated with acetic anhydride . Another method involves the reaction of 4-((9-phenyl-9H-xanthene-9-yl) oxy) phthalonitrile with Zn(CH3COO)2 .


Molecular Structure Analysis

The molecular structure of 9H-Xanthene-9-methanamine contains a total of 36 bonds. There are 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amine (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-Xanthene-9-methanamine include a boiling point of 584.2 K and a fusion point of 373.7 K . The enthalpy of vaporization varies with temperature, and the enthalpy of sublimation is 92.5 kJ/mol at 329 K .

Scientific Research Applications

Pharmacology

9H-Xanthene-9-methanamine: and its derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, including antioxidant , anti-inflammatory , and anti-cancer effects . These compounds modulate key pathways such as the Nrf2 pathway, which is crucial in the cellular response to oxidative stress and inflammation .

Materials Science

In materials science, xanthene derivatives are used to create AIE-active luminophores . These compounds are valuable for applications like anti-counterfeiting , information encryption , and blue OLEDs due to their mechanoresponsive luminescence properties .

Chemical Synthesis

Xanthenes serve as important intermediates in chemical synthesis. They are used in the synthesis of complex molecules through reactions like the Friedel–Crafts reaction , Ullmann-ether coupling , and various cycloadditions . These synthetic routes are vital for producing biologically active compounds.

Biochemistry

In biochemistry, xanthene compounds are known to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This property is crucial for understanding and potentially treating diseases characterized by chronic inflammation and oxidative damage.

Medical Research

Xanthene derivatives are being investigated for their potential in medical research, particularly in the development of nanoformulations for targeted drug delivery systems. These systems can enhance the bioavailability and efficacy of therapeutic agents .

Environmental Science

Xanthenes are studied for their role in the biosynthesis and trafficking in plants, fungi, and lichens. Understanding these pathways is essential for exploring the environmental impact and potential applications of these compounds in agriculture and environmental management .

Safety and Hazards

When handling 9H-Xanthene-9-methanamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Mechanism of Action

Target of Action

9H-Xanthene-9-methanamine, also known as xanthone, is a class of compounds that have shown promising biological activities . Xanthones have been found to possess a broad array of pharmacological properties, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The primary targets of xanthones are often enzymes or receptors involved in these biological processes. For instance, some xanthones have been found to target topoisomerase II, a key enzyme involved in DNA replication and transcription .

Mode of Action

The interaction of xanthones with their targets often results in the modulation of the target’s activity. For example, xanthones targeting topoisomerase II can inhibit the enzyme’s activity, thereby interfering with DNA replication and transcription processes . This can lead to the inhibition of cancer cell growth, contributing to the anti-cancer activities of these compounds .

Biochemical Pathways

Xanthones can affect various biochemical pathways depending on their specific targets. For instance, the inhibition of topoisomerase II can affect the DNA replication and transcription pathways . Additionally, xanthones can also affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .

Result of Action

The molecular and cellular effects of xanthones’ action can vary depending on their specific targets and modes of action. For example, xanthones that inhibit topoisomerase II can lead to the inhibition of DNA replication and transcription, thereby inhibiting cancer cell growth . Other xanthones may have different effects depending on their specific targets and modes of action.

properties

IUPAC Name

9H-xanthen-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDDHEPARBFMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576237
Record name 1-(9H-Xanthen-9-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Xanthene-9-methanamine

CAS RN

100866-28-2
Record name 9H-Xanthen-9-ylmethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Xanthen-9-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-XANTHEN-9-YLMETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium boronhydride (1.89 g, 50 mmol) and 9-xanthencarboxamide (2.25 g, 10 mmol) in dioxane (20 mL) was added acetic acid (3.0 g, 50 mmol) in dioxane (10 mL) over a period of 10 minutes at 10° C.; the reaction mixture was stirred at reflux for 2 hours. The reaction mixture was concentrated to dryness in vacuo, excess reagent was decomposed with water and the solution extracted with chloroform. The extract was washed with water and dried over anhydrous sodium sulphate. The chloroform layer was evaporated in vacuo and the residue was purified by silica gel column chromatography (ethylacetate:methanol, 9:1 as eluent) to give a white solid (1.6 g, 7.6 mmol) in 76.2% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
76.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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